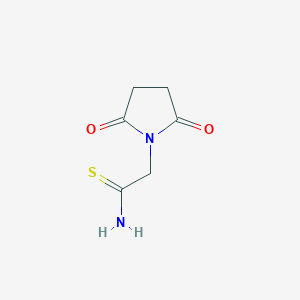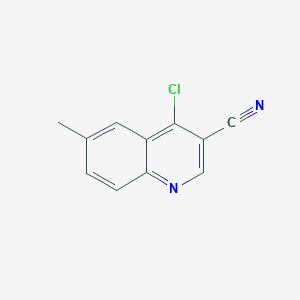
4-Chloro-6-methylquinoline-3-carbonitrile
概要
説明
4-Chloro-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is also known by its Reaxys ID: 22919718 .
Synthesis Analysis
Quinoline derivatives, including this compound, are synthesized through various methods. One common approach is the chemical modification of quinoline, which results in improved therapeutic effects . A series of novel α-aminophosphonates derivatives that incorporated quinoline were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system, which is a nitrogen-containing bicyclic compound . The structure also includes a chlorine atom and a methyl group .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 275.6±20.0 °C at 760 mmHg, and a melting point of 51.0 to 55.0 °C . It also has a flash point of 147.0±7.4 °C .科学的研究の応用
Optoelectronic and Charge Transport Properties
4-Chloro-6-methylquinoline-3-carbonitrile has been studied for its potential in optoelectronic applications. Research indicates that certain hydroquinoline derivatives, including similar compounds, exhibit promising structural, electronic, optical, and charge transport properties. These properties make them candidates for use in multifunctional materials, particularly in the field of optoelectronics (Irfan et al., 2020).
Chemical Transformations and Heterocyclic Systems
The chemical reactivity of similar compounds has been explored under various conditions, leading to the formation of diverse heterocyclic systems. These studies are significant in the synthesis of novel organic compounds, which can have various scientific and industrial applications (Ibrahim & El-Gohary, 2016).
Synthesis and Reactions
Research has focused on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including 4-chloro variants. These studies highlight various synthetic methods and chemical reactions, emphasizing their use in producing biologically active compounds (Mekheimer et al., 2019).
Photochemical Reactions
There's a significant interest in the photochemical reactions of 4-chloroquinoline-3-carbonitrile and related compounds. These reactions can lead to various novel organic compounds, with potential applications in scientific research and industrial processes (HataNorisuke & OhtsukaRyoichi, 1975).
Inhibition of Kinase Activity
Some studies have indicated the potential of this compound derivatives in inhibiting kinase activity. These findings are crucial in the development of therapeutic agents, particularly in oncology (Wissner et al., 2000).
作用機序
The mechanism of action of quinoline derivatives is largely dependent on the substitution on the heterocyclic pyridine ring . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Safety and Hazards
将来の方向性
Quinoline derivatives, including 4-Chloro-6-methylquinoline-3-carbonitrile, have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field is likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
4-chloro-6-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARHBUDRKPMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640955 | |
| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016818-79-3 | |
| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




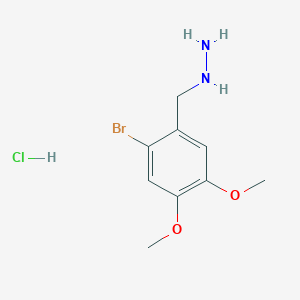
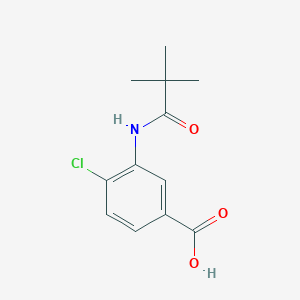
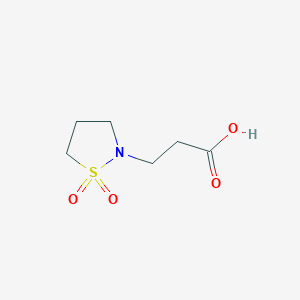
![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetonitrile](/img/structure/B1368454.png)








